molecular formula C13H26N2O2Si B11850649 N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide] CAS No. 62051-14-3

N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]

Cat. No.: B11850649
CAS No.: 62051-14-3
M. Wt: 270.44 g/mol
InChI Key: POAICQVHJODXHG-UHFFFAOYSA-N
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Description

N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide): is a silicon-containing organic compound It is characterized by the presence of a silanediyl group bonded to two N-isopropylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) typically involves the reaction of vinylmethylsilane with N-isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silane compounds.

Scientific Research Applications

Chemistry: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with enhanced properties such as increased thermal stability and mechanical strength.

Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be employed in the synthesis of bioactive molecules and in the study of biological pathways.

Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool in the development of targeted drug delivery systems.

Industry: In the industrial sector, N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is used in the production of coatings, adhesives, and sealants. Its chemical properties contribute to the durability and performance of these products.

Mechanism of Action

The mechanism of action of N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) involves its interaction with specific molecular targets. The silanediyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, leading to the formation of desired products.

Comparison with Similar Compounds

    N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide): Similar in structure but with phenyl groups instead of isopropyl groups.

    N,N’-(Methyl(vinyl)silanediyl)bis(N-methylacetamide): Contains methyl groups instead of isopropyl groups.

Uniqueness: N,N’-(Methyl(vinyl)silanediyl)bis(N-isopropylacetamide) is unique due to the presence of isopropyl groups, which impart distinct chemical properties. These properties include increased steric hindrance and altered reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

62051-14-3

Molecular Formula

C13H26N2O2Si

Molecular Weight

270.44 g/mol

IUPAC Name

N-[[acetyl(propan-2-yl)amino]-ethenyl-methylsilyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H26N2O2Si/c1-9-18(8,14(10(2)3)12(6)16)15(11(4)5)13(7)17/h9-11H,1H2,2-8H3

InChI Key

POAICQVHJODXHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)C)[Si](C)(C=C)N(C(C)C)C(=O)C

Origin of Product

United States

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